REACTION_CXSMILES
|
ClCl.[OH-:3].[Na+].[F:5][C:6]([F:13])([F:12])[C:7]([F:11])=[C:8]([F:10])[F:9]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].Cl[O-].[Na+]>[F:5][C:6]([F:13])([F:12])[C:7]1([F:11])[O:3][C:8]1([F:10])[F:9] |f:1.2,4.5,6.7|
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
Cl[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the reactants were vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 300 ml pressure resistant glass reactor equipped with a fluorine resin-coated stirring bar
|
Type
|
CUSTOM
|
Details
|
withdrawing a reaction product
|
Type
|
ADDITION
|
Details
|
was charged with 160 ml of an F-113 solution
|
Type
|
ADDITION
|
Details
|
were charged in the reactor
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
During the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reactor was cooled so as
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature of the reaction solution at a temperature of -5° C. to -3° C.
|
Name
|
|
Type
|
|
Smiles
|
FC(C1(C(F)(F)O1)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCl.[OH-:3].[Na+].[F:5][C:6]([F:13])([F:12])[C:7]([F:11])=[C:8]([F:10])[F:9]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].Cl[O-].[Na+]>[F:5][C:6]([F:13])([F:12])[C:7]1([F:11])[O:3][C:8]1([F:10])[F:9] |f:1.2,4.5,6.7|
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
Cl[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the reactants were vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 300 ml pressure resistant glass reactor equipped with a fluorine resin-coated stirring bar
|
Type
|
CUSTOM
|
Details
|
withdrawing a reaction product
|
Type
|
ADDITION
|
Details
|
was charged with 160 ml of an F-113 solution
|
Type
|
ADDITION
|
Details
|
were charged in the reactor
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
During the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reactor was cooled so as
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature of the reaction solution at a temperature of -5° C. to -3° C.
|
Name
|
|
Type
|
|
Smiles
|
FC(C1(C(F)(F)O1)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |